molecular formula C11H14N2OS B115924 N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide CAS No. 145300-45-4

N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide

Cat. No. B115924
M. Wt: 222.31 g/mol
InChI Key: UTUASLMFNMSSIQ-UHFFFAOYSA-N
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Description

“N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide” is a chemical compound with the molecular formula C11H14N2OS . It has a molecular weight of 222.31 g/mol .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of N-(4-phenyl-1, 3-thiazol-2-yl)-N’- phenylureas was synthesized from 2-amino-4-substituted phenylthiazoles and phenylisocyanates . Another method involved the direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .


Molecular Structure Analysis

The molecular structure of “N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide” consists of a thiazolidine ring attached to a phenyl ring via a nitrogen atom . The compound also contains an acetamide group attached to the phenyl ring .


Physical And Chemical Properties Analysis

“N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide” has a density of 1.2±0.1 g/cm3, a boiling point of 467.2±45.0 °C at 760 mmHg, and a flash point of 236.4±28.7 °C . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 freely rotating bonds .

Scientific Research Applications

Antimicrobial Activity

N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide derivatives have been extensively investigated for their antimicrobial properties. Research by Baviskar et al. (2013) and Incerti et al. (2017) synthesized and evaluated new thiazolidinone derivatives, demonstrating potent antimicrobial activities against a variety of bacterial and fungal species, including Staphylococcus aureus, Escherichia coli, and Candida albicans, indicating their potential in addressing drug-resistant microbial infections Baviskar, S. S. Khadabadi, S. Deore, 2013; Incerti, M. et al., 2017.

Anti-inflammatory and Antioxidant Properties

Compounds containing the N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide moiety have shown promising anti-inflammatory and antioxidant activities. A study by Koppireddi et al. (2013) highlighted the synthesis of novel thiazolidinone derivatives with significant antioxidant and anti-inflammatory effects, demonstrating their therapeutic potential in managing inflammatory diseases and oxidative stress Koppireddi, S. et al., 2013.

Anticancer Activity

The synthesis of N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide derivatives has also been explored for anticancer applications. Research by Evren et al. (2019) focused on the development of new derivatives as anticancer agents, with some compounds showing high selectivity and efficacy against human lung adenocarcinoma cells Evren, A. et al., 2019.

Anticonvulsant and Alpha-Glucosidase Inhibitory Activity

Further studies have extended the application of these compounds to the neurological domain and diabetes management. Senthilraja and Alagarsamy (2012) reported the synthesis of thiazolidinone derivatives with notable anticonvulsant activities, offering potential new treatments for epilepsy Senthilraja, M., & Alagarsamy, V., 2012. Additionally, compounds evaluated by Koppireddi et al. (2014) exhibited significant α-glucosidase inhibitory activity, suggesting their use in managing postprandial hyperglycemia in diabetics Koppireddi, S. et al., 2014.

Future Directions

The future directions for “N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide” and similar compounds could involve further exploration of their anti-inflammatory and antioxidant activities , as well as their potential roles in cancer treatment .

properties

IUPAC Name

N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c1-8(14)13-10-4-2-9(3-5-10)11-12-6-7-15-11/h2-5,11-12H,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUASLMFNMSSIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2NCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594821
Record name N-[4-(1,3-Thiazolidin-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide

CAS RN

145300-45-4
Record name N-[4-(1,3-Thiazolidin-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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